molecular formula C12H17N5 B1468197 6-(4-Methyl-1-piperazinyl)-1H-indazol-3-ylamine CAS No. 1353503-56-6

6-(4-Methyl-1-piperazinyl)-1H-indazol-3-ylamine

Cat. No. B1468197
CAS RN: 1353503-56-6
M. Wt: 231.3 g/mol
InChI Key: GVCHMIRQFITNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(4-Methyl-1-piperazinyl)methyl]nicotinic acid” is a solid substance with the empirical formula C12H17N3O2 and a molecular weight of 235.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis have been reported .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-[(4-Methyl-1-piperazinyl)methyl]benzylamine”, has been reported with an empirical formula of C13H21N3 and a molecular weight of 219.33 .


Physical And Chemical Properties Analysis

The compound “6-[(4-Methyl-1-piperazinyl)methyl]nicotinic acid” is a solid substance . The refractive index and density of a similar compound, “4-[(4-Methyl-1-piperazinyl)methyl]benzylamine”, have been reported as 1.547 and 1.0154 g/mL at 25 °C, respectively .

Safety and Hazards

The safety data sheet for “4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride 0.5 hydrate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-16-4-6-17(7-5-16)9-2-3-10-11(8-9)14-15-12(10)13/h2-3,8H,4-7H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCHMIRQFITNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methyl-1-piperazinyl)-1H-indazol-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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